2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetonitrile
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Overview
Description
2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetonitrile is an organic compound that features a pyridazine ring substituted with a hydroxy group and a methoxyphenyl group attached to an acetonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetonitrile typically involves multi-step organic reactions. One possible route could include:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction with hydrazine.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective hydroxylation of the pyridazine ring.
Attachment of the Methoxyphenyl Group: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the methoxyphenyl group to the pyridazine ring.
Formation of the Acetonitrile Moiety:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group on the pyridazine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation or reagents like LiAlH4 (Lithium aluminium hydride) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetonitrile may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups could play a role in binding to the active site of enzymes or receptors, while the acetonitrile group might be involved in interactions with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(6-Hydroxy-3-pyridazinyl)-2-phenylacetonitrile: Lacks the methoxy group, which may affect its biological activity.
2-(6-Hydroxy-3-pyridazinyl)-2-(4-chlorophenyl)acetonitrile: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the methoxy group in 2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetonitrile may confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-(6-oxo-1H-pyridazin-3-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-10-4-2-9(3-5-10)11(8-14)12-6-7-13(17)16-15-12/h2-7,11H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOMFNYHNRNOTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)C2=NNC(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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